molecular formula C10H12BrNO2 B13370172 N-(3-bromobenzyl)-beta-alanine

N-(3-bromobenzyl)-beta-alanine

Cat. No.: B13370172
M. Wt: 258.11 g/mol
InChI Key: ANBMMXGIKOSDNV-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-beta-alanine is an organic compound that features a bromobenzyl group attached to the beta position of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-beta-alanine typically involves the reaction of 3-bromobenzyl bromide with beta-alanine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or water to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromobenzyl)-beta-alanine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.

    Reduction: The bromobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: N-(substituted-benzyl)-beta-alanine derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Benzyl-beta-alanine.

Scientific Research Applications

N-(3-bromobenzyl)-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-bromobenzyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .

Comparison with Similar Compounds

    N-(3-bromobenzyl) noscapine: Shares the bromobenzyl group but has a different core structure.

    3-bromobenzyl alcohol: Similar in structure but lacks the alanine moiety.

    3-bromobenzyl bromide: A precursor in the synthesis of N-(3-bromobenzyl)-beta-alanine.

Uniqueness: this compound is unique due to its combination of the bromobenzyl group and the beta-alanine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in biological systems and provides versatility in chemical synthesis.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

3-[(3-bromophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14)

InChI Key

ANBMMXGIKOSDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCC(=O)O

Origin of Product

United States

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